2-benzyl-6-Methoxy-2,3-dihydroisoquinolin-4(1H)-one
Description
Properties
Molecular Formula |
C17H17NO2 |
|---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
2-benzyl-6-methoxy-1,3-dihydroisoquinolin-4-one |
InChI |
InChI=1S/C17H17NO2/c1-20-15-8-7-14-11-18(12-17(19)16(14)9-15)10-13-5-3-2-4-6-13/h2-9H,10-12H2,1H3 |
InChI Key |
ZUOSCLCJRZSNAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CN(CC2=O)CC3=CC=CC=C3)C=C1 |
Origin of Product |
United States |
Preparation Methods
Core Reaction Pathway
The synthesis of 2-benzyl-6-methoxy-2,3-dihydroisoquinolin-4(1H)-one typically begins with the construction of the dihydroisoquinolinone scaffold. A widely adopted approach involves N-alkylation of a preformed dihydroisoquinoline intermediate, followed by benzyl group introduction and methoxy functionalization. For example, 6-methoxy-3,4-dihydroisoquinoline serves as a key precursor, which undergoes alkylation with benzyl bromide or chloride in the presence of a base such as potassium carbonate.
Optimization of Alkylation Conditions
Reaction parameters significantly impact yield and selectivity:
-
Solvent : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance nucleophilic substitution rates.
-
Temperature : Moderate heating (60–80°C) balances reactivity and side-product formation.
-
Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve benzyl halide solubility in biphasic systems.
A representative procedure from VulcanChem involves reacting 6-methoxy-3,4-dihydroisoquinoline with benzyl bromide in DMF at 70°C for 12 hours, achieving a 68% yield after silica gel chromatography.
Transition Metal-Catalyzed Methods
Copper-Mediated Cyclization
Recent advances employ copper(I) iodide (CuI) to facilitate radical-based cyclizations. In one protocol, methacryloyl benzamides react with azo compounds in dioxane at 90°C under aerobic conditions, forming the dihydroisoquinolinone core via a radical recombination mechanism. This method avoids stoichiometric bases and achieves yields up to 75% for analogous structures.
Table 1: Copper-Catalyzed Synthesis Parameters
| Parameter | Value | Source |
|---|---|---|
| Catalyst | CuI (20 mol%) | |
| Solvent | Dioxane | |
| Temperature | 90°C | |
| Reaction Time | 10–12 hours | |
| Yield (Analogous) | 70–75% |
N-Alkylation via Iminium Intermediates
Iminium Salt Formation and Oxidation
A innovative strategy from Tazawa et al. involves generating N-alkylated iminium salts as intermediates. For example, 3,3-dimethyl-3,4-dihydroisoquinoline is treated with benzylating agents to form an iminium salt, which is subsequently oxidized to the target dihydroisoquinolinone using aqueous hydrogen peroxide or m-chloroperbenzoic acid (mCPBA). This method circumvents steric hindrance issues common in direct N-alkylation and achieves yields exceeding 80% for related compounds.
Table 2: Iminium-Mediated Alkylation Conditions
| Parameter | Value | Source |
|---|---|---|
| Alkylating Agent | Benzyl bromide | |
| Oxidant | H₂O₂ (30% aqueous) | |
| Solvent | Dichloromethane (DCM) | |
| Yield | 82% (analogous structure) |
Alternative Synthetic Routes
Benzylic Oxidation of Tetrahydroisoquinolines
Precursor tetrahydroisoquinolines, such as 2-benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline, undergo oxidation at the benzylic position using reagents like potassium permanganate (KMnO₄) or ruthenium tetroxide (RuO₄). However, this method risks over-oxidation to aromatic isoquinolines and is less favored for substrates with sensitive methoxy groups.
Microwave-Assisted Synthesis
Microwave irradiation accelerates key steps, reducing reaction times from hours to minutes. For instance, cyclization of benzamide precursors under microwave conditions (150°C, 20 minutes) achieves comparable yields to conventional heating.
Purification and Analytical Characterization
Chromatographic Techniques
Final purification typically employs flash chromatography on silica gel with ethyl acetate/hexane gradients. High-performance liquid chromatography (HPLC) ensures >95% purity for pharmacological studies.
Spectroscopic Validation
Table 3: Characteristic ¹H NMR Data
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Methoxy (-OCH₃) | 3.85 | Singlet |
| Benzyl CH₂ | 3.45–3.65 | Multiplet |
| Aromatic protons | 6.70–7.40 | Multiplet |
Challenges and Optimization Strategies
Chemical Reactions Analysis
N-Alkylation and Cyclization
The compound is synthesized through N-alkylation of an isoquinolinone precursor, followed by cyclization reactions. Key steps include:
-
Schmidt Reaction : Formation of the isoquinolinone core via reaction of indenone derivatives with sodium azide and methanesulfonic acid, as demonstrated in analogous compounds .
-
Lawesson’s Reagent : Conversion of ketones to thiones, though this step may vary depending on substituents .
Alternative Approaches
Other methods involve Grignard reagents or Bischler-Napieralski cyclization , as observed in related dihydroisoquinoline syntheses . For example:
-
Methylmagnesium bromide (MeMgBr) : Used to introduce alkyl groups to intermediates .
-
Iron(III) chloride (FeCl₃) : Employed as an oxidant in some isoquinoline-forming reactions .
Alkylation and Acylation
-
N-Benzyl Substitution : The benzyl group at position 2 is introduced via alkylation of the isoquinolinone nitrogen .
-
Methoxy Group Reactivity : The methoxy substituent at position 6 may participate in demethylation or act as a directing group in electrophilic substitution.
Oxidative Transformations
-
Ketone Reactivity : The 4(1H)-one moiety undergoes nucleophilic acyl substitution or oxidation depending on reaction conditions .
-
Oxidation with mCPBA : Meta-chloroperbenzoic acid (mCPBA) oxidizes intermediates to form stable isoquinolinones, achieving yields up to 88% .
Oxidation Reagents and Efficiency
Spectroscopic Analysis
-
¹H-NMR : Confirms the dihydroisoquinolinone core and substituent positions (e.g., methoxy at δ 3.5–4.0 ppm, benzyl at δ 2.5–3.5 ppm) .
-
Mass Spectrometry : Validates molecular weight and fragmentation patterns.
Pharmacological Relevance
While not directly studied for 2-benzyl-6-methoxy-2,3-dihydroisoquinolin-4(1H)-one, analogous isoquinolinones exhibit:
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 2-benzyl-6-methoxy-2,3-dihydroisoquinolin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through methods such as the Bischler–Napieralski reaction, which is commonly used for creating isoquinoline derivatives. Characterization techniques like NMR (Nuclear Magnetic Resonance) and HRMS (High-Resolution Mass Spectrometry) are employed to confirm the structure and purity of the synthesized product .
Biological Activities
1. Neuropharmacological Effects
Research indicates that 2-benzyl-6-methoxy-2,3-dihydroisoquinolin-4(1H)-one exhibits significant neuropharmacological properties. It has been evaluated for its potential as a multi-target-directed ligand (MTDL) against neurodegenerative diseases, particularly those complicated by depression. In vitro studies have shown that it can inhibit monoamine oxidase (MAO) and cholinesterase (ChE), enzymes linked to neurodegenerative disorders. This inhibition suggests potential antidepressant effects, corroborated by behavioral assays such as the forced swim test, where compounds similar to this showed reduced immobility times in animal models .
2. Anticonvulsant Activity
Compounds derived from 2-benzyl-6-methoxy-2,3-dihydroisoquinolin-4(1H)-one have been assessed for anticonvulsant activities using various models like the maximal electroshock (MES) test and pentylenetetrazole (PTZ)-induced seizure tests. Some derivatives demonstrated significant anticonvulsant effects with favorable safety profiles, indicating their potential use in treating epilepsy .
Applications in Drug Development
1. Antidepressants and Neuroprotective Agents
Given its ability to inhibit MAO-B and ChE, 2-benzyl-6-methoxy-2,3-dihydroisoquinolin-4(1H)-one is being explored as a lead compound for developing new antidepressants. The compound's promising results in preclinical studies highlight its potential for further development into therapeutic agents targeting mood disorders and cognitive decline associated with aging .
2. Targeted Cancer Therapies
Recent studies have begun to explore the application of isoquinoline derivatives, including 2-benzyl-6-methoxy-2,3-dihydroisoquinolin-4(1H)-one, in cancer therapy. The structural features of these compounds may allow them to interact with specific molecular targets involved in tumor progression and metastasis. Preliminary findings suggest that they could exert cytotoxic effects on certain cancer cell lines, warranting further investigation into their mechanisms of action .
Case Studies
Mechanism of Action
The mechanism of action of 2-benzyl-6-Methoxy-2,3-dihydroisoquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact mechanism would depend on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons

*Estimated using fragment-based methods due to lack of experimental data.
Structural Insights
- Positional isomerism can significantly impact binding affinity in enzyme pockets .
- Benzyl vs.
- Core Heterocycle: Quinazolinone derivatives (e.g., MHY2251) exhibit distinct electronic properties compared to isoquinolinones, affecting their interaction with targets like SIRT1 .
Computational and Experimental Data
- Density-functional theory (DFT) studies (e.g., Becke’s exchange-correlation functional , Lee-Yang-Parr correlation ) predict electronic properties and stability. For example, the methoxy group’s electron-donating effect may stabilize the aromatic system in the target compound.
- X-ray crystallography (via SHELX software ) confirms the planar geometry of the dihydroisoquinolinone core, critical for π-π stacking interactions in biological systems.
Biological Activity
2-benzyl-6-methoxy-2,3-dihydroisoquinolin-4(1H)-one is a compound belonging to the isoquinoline family, which has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including its effects on vasodilation, anti-inflammatory activity, and potential applications in cancer treatment.
The molecular formula of 2-benzyl-6-methoxy-2,3-dihydroisoquinolin-4(1H)-one is , with a molecular weight of 267.33 g/mol. The compound features a methoxy group and a benzyl substituent that contribute to its biological activity.
Vasodilatory Effects
Research has demonstrated that 2-benzyl-6-methoxy-2,3-dihydroisoquinolin-4(1H)-one exhibits significant vasodilatory effects. In studies involving rat mesenteric arteries, the compound induced relaxation in a concentration-dependent manner when pre-contracted with agents such as KCl and phenylephrine. Importantly, this vasodilation was unaffected by endothelium denudation, suggesting a direct action on vascular smooth muscle cells rather than through endothelial pathways .
Anti-inflammatory Properties
The compound has also shown promising anti-inflammatory effects. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines, potentially through the modulation of signaling pathways involved in inflammation. This activity positions it as a candidate for further investigation in the treatment of inflammatory diseases.
Anticancer Potential
Recent studies have explored the anticancer properties of isoquinoline derivatives, including 2-benzyl-6-methoxy-2,3-dihydroisoquinolin-4(1H)-one. Research indicates that similar compounds can induce apoptosis in cancer cells by activating mitochondrial pathways and inhibiting anti-apoptotic proteins like Bcl-2 . These findings suggest that 2-benzyl-6-methoxy-2,3-dihydroisoquinolin-4(1H)-one may possess similar mechanisms worthy of exploration.
Study on Vasodilation
A study conducted by researchers evaluated the vasodilatory effects of 2-benzyl-6-methoxy-2,3-dihydroisoquinolin-4(1H)-one using isolated rat arteries. The results indicated that the compound effectively relaxed arterial rings pre-contracted with various agents, confirming its potential utility in managing vascular conditions .
Anticancer Research
A related investigation focused on the cytotoxic effects of isoquinoline derivatives on various cancer cell lines. The study revealed that these compounds could significantly reduce cell viability and induce apoptosis through mitochondrial pathways. While specific data on 2-benzyl-6-methoxy-2,3-dihydroisoquinolin-4(1H)-one is limited, its structural similarities to other active isoquinolines suggest it may exhibit comparable properties .
Data Summary Table
Q & A
Q. How to address conflicting bioactivity results in different cell lines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
